2-(5-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol
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Overview
Description
2-(5-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol is a chemical compound characterized by the presence of a dichlorophenyl group, a nitro group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol typically involves the reaction of 3,5-dichlorophenylhydrazine with ethyl acetoacetate, followed by nitration and subsequent reduction to yield the desired product. The reaction conditions often include the use of strong acids for nitration and reducing agents such as iron or tin in hydrochloric acid for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(5-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like iron in hydrochloric acid or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 2-(5-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)acetone.
Reduction: Formation of 2-(5-(3,5-Dichlorophenyl)-4-amino-1H-pyrazol-1-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(5-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dichlorophenyl group may enhance binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol
- N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
- 2-(4-amino-3,5-dichlorophenyl)-2-(tert-amylamino)ethanol
Uniqueness
2-(5-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol is unique due to the presence of both a nitro group and a pyrazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions that are not observed in similar compounds .
Properties
Molecular Formula |
C11H9Cl2N3O3 |
---|---|
Molecular Weight |
302.11 g/mol |
IUPAC Name |
2-[5-(3,5-dichlorophenyl)-4-nitropyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H9Cl2N3O3/c12-8-3-7(4-9(13)5-8)11-10(16(18)19)6-14-15(11)1-2-17/h3-6,17H,1-2H2 |
InChI Key |
FZJSESKCVAOPTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=C(C=NN2CCO)[N+](=O)[O-] |
Origin of Product |
United States |
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